molecular formula C13H25ClN2O2 B2510081 tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride CAS No. 2173999-61-4

tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B2510081
CAS No.: 2173999-61-4
M. Wt: 276.81
InChI Key: UMTULPFTWNDKNF-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H24N2O2.ClH . It is a powder in physical form . The compound is used in early discovery research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10;/h10-11,14H,4-9H2,1-3H3;1H . This indicates the presence of a piperidine ring, a cyclopropylamino group, and a tert-butyl carboxylate group in the molecule .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 276.81 . The compound’s InChI key is UMTULPFTWNDKNF-UHFFFAOYSA-N .

Scientific Research Applications

Stereoselective Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) detailed the creation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to stereoselectively fused cis-isomers of N-Boc piperidine derivatives with oxygen heterocycles. These compounds were further processed to yield hydrochlorides of stereochemically homogeneous N-unsubstituted fused bicyclic systems, showcasing the compound's potential in stereoselective synthesis and heterocyclic chemistry (Moskalenko & Boev, 2014).

Synthesis and Structure Elucidation

Synthesis of 4-Chloropiperidine Hydrochloride

Zhang Guan-you (2010) utilized piperidin-4-one hydrochloride to synthesize tert-butyl-4-hydroxy piperidine-l-carboxylate and subsequently 4-chloropiperidine hydrochloride. The research highlights the compound's role in the synthesis of chlorinated piperidine derivatives, pivotal in various chemical and pharmaceutical applications (Zhang, 2010).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and elucidated its structure using various spectroscopic techniques and X-ray diffraction analysis. The compound's unique bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, was revealed, indicating its significance in structural chemistry and potential applications in designing novel molecular frameworks (Moriguchi et al., 2014).

Advanced Synthesis of Bioactive Intermediates

Synthesis of Biologically Active Intermediates

Kong et al. (2016) synthesized an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, crucial in the production of biologically active compounds like crizotinib. The study underscores the compound's pivotal role in medicinal chemistry, particularly in synthesizing molecules with significant therapeutic potential (Kong et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s worth noting that the mechanism of action for a compound can vary greatly depending on its intended use .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10;/h10-11,14H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTULPFTWNDKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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